molecular formula C15H14O6 B11989114 Ethyl 3a,8b-dihydroxy-2-methyl-4-oxoindeno[1,2-b]furan-3-carboxylate

Ethyl 3a,8b-dihydroxy-2-methyl-4-oxoindeno[1,2-b]furan-3-carboxylate

Cat. No.: B11989114
M. Wt: 290.27 g/mol
InChI Key: UGGKRXKFQMVAEG-UHFFFAOYSA-N
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Description

Ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylate typically involves multiple steps. One known procedure involves the condensation of ethyl acetoacetate with ninhydrin, followed by a series of reactions to form the final product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

ethyl 3a,8b-dihydroxy-2-methyl-4-oxoindeno[1,2-b]furan-3-carboxylate

InChI

InChI=1S/C15H14O6/c1-3-20-13(17)11-8(2)21-15(19)10-7-5-4-6-9(10)12(16)14(11,15)18/h4-7,18-19H,3H2,1-2H3

InChI Key

UGGKRXKFQMVAEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2(C1(C(=O)C3=CC=CC=C32)O)O)C

Origin of Product

United States

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